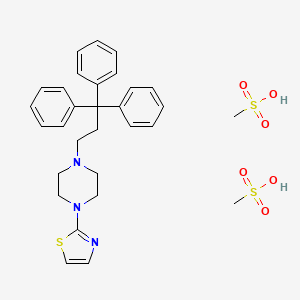
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a thiazole group and a triphenylpropyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiazole Group: The thiazole group can be introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Triphenylpropyl Moiety: The triphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using triphenylpropyl chloride and an appropriate catalyst.
Formation of the Dimethanesulfonate Salt: The final step involves the reaction of the synthesized compound with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or piperazine ring can be substituted with different functional groups using appropriate reagents.
Hydrolysis: The dimethanesulfonate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.
Properties
CAS No. |
36524-83-1 |
|---|---|
Molecular Formula |
C30H37N3O6S3 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
InChI Key |
FASRCBZJGUBERH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


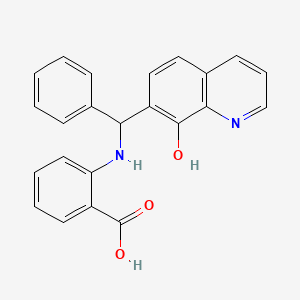
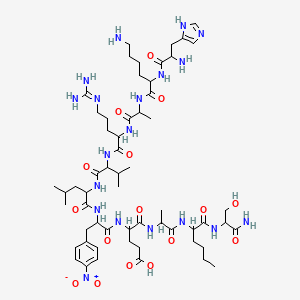
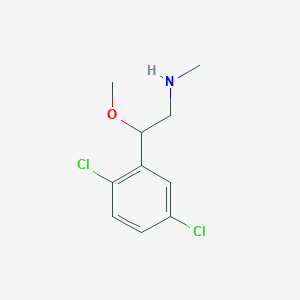

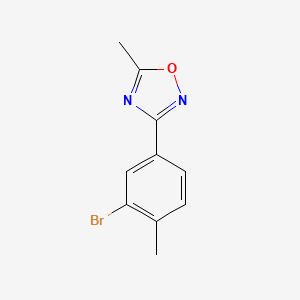
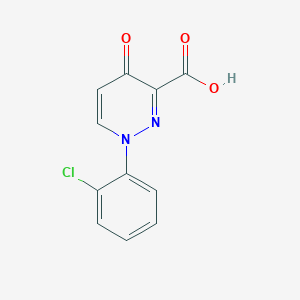
![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)

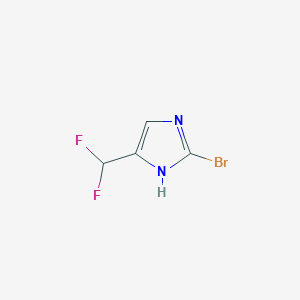
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
